Isobutyl Myristate

Description

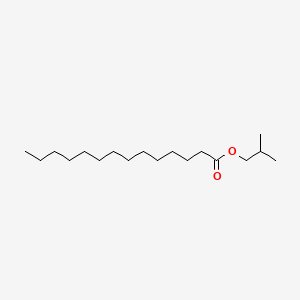

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17(2)3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVCWXRLKHBEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179913 | |

| Record name | Isobutyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25263-97-2 | |

| Record name | Isobutyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25263-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025263972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25263-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT6J85032B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Production Methodologies

Conventional Esterification Pathways

The general mechanism for the acid-catalyzed esterification of myristic acid with isobutanol involves the protonation of the carbonyl oxygen of myristic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isobutanol. The subsequent steps involve proton transfer, the elimination of a water molecule, and deprotonation of the ester to regenerate the acid catalyst and yield isobutyl myristate.

p-Toluenesulfonic acid (p-TSA) is another effective homogeneous acid catalyst for the esterification of fatty acids. ajgreenchem.com It is often considered a milder alternative to sulfuric acid and is widely used in the synthesis of esters. ajgreenchem.com Studies on the esterification of myristic acid with different alcohols, including those structurally similar to isobutanol, have demonstrated the efficacy of p-TSA. researchgate.netcapes.gov.br

Research on the esterification of myristic acid with isopropanol (B130326) and n-propanol using p-TSA as a catalyst showed that the reaction rate increases with temperature and the amount of catalyst. researchgate.netcapes.gov.br It was also noted that the reaction with n-propanol is considerably faster than with isopropanol, which is relevant as n-propanol is a primary alcohol like isobutanol. researchgate.netcapes.gov.br This suggests that the esterification of myristic acid with isobutanol using p-TSA would be an efficient process. The reaction kinetics for the esterification of myristic acid with isopropanol and n-propanol were determined over a temperature range of 343–403 K (70–130 °C). researchgate.netcapes.gov.br

Acidic ion-exchange resins, such as those with sulfonic acid functional groups, serve as heterogeneous catalysts for esterification reactions. researchgate.netacs.org These catalysts offer advantages like ease of separation from the reaction mixture and potential for reuse, which can lead to cleaner production processes. guidechem.com Amberlyst-15 is a commonly used acidic ion-exchange resin for esterification reactions. researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr

The synthesis of isobutyl propionate (B1217596), an ester of isobutanol, has been successfully carried out using Amberlyst-15 as a catalyst. researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr In these studies, the reaction was conducted in a stirred batch reactor at temperatures ranging from 318 K to 348 K (45 °C to 75 °C). researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr The findings from the synthesis of isobutyl propionate indicate that acidic ion-exchange resins are effective catalysts for the esterification of isobutanol. These resins are typically made from a polystyrene matrix with sulfonate functional groups. westerncarbon.com

To maximize the yield and efficiency of this compound production, various reaction parameters must be optimized. Temperature is one of the most critical parameters influencing the rate of esterification.

The reaction temperature plays a crucial role in the synthesis of this compound, as it affects both the reaction rate and the equilibrium position. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants and products.

For the synthesis of the analogous isopropyl myristate, industrial processes typically operate at elevated temperatures, often between 100°C and 150°C, to achieve a high conversion rate. alfa-chemistry.com In enzymatic synthesis of isopropyl myristate, a temperature of 65°C was found to be optimal, with temperatures below or above this value resulting in a reduced yield. scispace.comresearchgate.net Another study on enzymatic synthesis found that increasing the reaction temperature from 30°C to 70°C influenced the conversion. nih.gov

In the synthesis of isobutyl propionate using the acidic ion-exchange resin Amberlyst-15, the reaction was found to be temperature-dependent, with experiments conducted in the range of 318 K to 348 K (45 °C to 75 °C). researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr The following table illustrates the effect of temperature on the synthesis of related esters.

Table 1: Effect of Temperature on Ester Synthesis

| Ester | Catalyst | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|

| Isopropyl Myristate | Enzymatic | 55 | Sub-optimal yield | scispace.comresearchgate.net |

| Isopropyl Myristate | Enzymatic | 65 | Optimal yield | scispace.comresearchgate.net |

| Isopropyl Myristate | Enzymatic | 75 | Decreased conversion rate | scispace.comresearchgate.net |

| Isobutyl Propionate | Amberlyst-15 | 45 - 75 | Reaction rate is temperature-dependent | researchgate.netntnu.noresearchgate.nettubitak.gov.trtrdizin.gov.tr |

| Isopropyl Myristate | Industrial Process | 100 - 150 | Typical operating range | alfa-chemistry.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Myristic acid |

| Isobutanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Isobutyl propionate |

| Isopropyl myristate |

| Isopropyl alcohol |

| n-Propanol |

| Sodium carbonate |

Optimization of Chemical Synthesis Parameters

Pressure Effects on Esterification Equilibrium

In some esterification processes, working pressure has been identified as a highly significant factor, with its influence being negative. researchgate.net This is because reducing the pressure can facilitate the removal of water, a byproduct of the esterification reaction. researchgate.netijoer.com By lowering the boiling point of water, a vacuum or reduced pressure system helps to continuously draw it out of the reaction mixture, thereby shifting the reaction equilibrium towards the formation of the ester product. ijoer.com

Conversely, conducting the esterification at elevated pressures, for instance between 5 and 10 bar, can also improve conversion. This approach is not aimed at water removal but at maintaining higher reaction temperatures without losing volatile components like the alcohol reactant. Higher temperatures typically increase the reaction rate. rasayanjournal.co.in Therefore, the effect of pressure is context-dependent: reduced pressure aids in product formation by removing byproducts, while elevated pressure can enhance reaction kinetics by allowing for higher process temperatures.

Strategies for Water Removal and Equilibrium Shift

The synthesis of this compound via esterification is a reversible reaction that produces water as a byproduct. The presence of water in the reaction medium can shift the equilibrium back towards the reactants, thereby lowering the final ester yield. ijoer.com Consequently, the continuous and effective removal of water is a critical strategy for driving the reaction to completion.

Several methods are employed to remove water from the esterification process:

Drying Agents: The use of drying agents like molecular sieves or silica (B1680970) gel is a common strategy. ijoer.com In one study on the continuous synthesis of a similar ester, a water extraction column packed with molecular sieves was placed between two bioreactors. ijoer.com This setup was highly effective, removing water from the reaction medium and shifting the equilibrium to achieve an esterification yield of nearly 99%. ijoer.com

Reactive Distillation: This technique combines the chemical reaction and the separation of products within a single unit. As the esterification proceeds, the water byproduct is continuously removed by distillation, which effectively drives the reaction equilibrium toward the formation of the ester. This integrated approach can lead to significant reductions in reaction volume and improved energy efficiency.

Pressure Reduction: As discussed previously, operating the reaction under a vacuum helps to lower the boiling point of water, facilitating its removal and shifting the equilibrium towards the products. ijoer.com

Other Methods: Additional strategies include bubbling dry air through the reaction mixture and using hydrophilic solvents to absorb the water formed. ijoer.com

Interestingly, the effectiveness of water removal agents can be dependent on the specific catalytic system. While molecular sieves are generally effective, a study on isopropyl myristate synthesis using immobilized lipase (B570770) from Bacillus cereus found that the addition of a molecular sieve drastically reduced the formation of the ester. akjournals.comcapes.gov.brnih.gov This highlights the importance of optimizing water removal strategies for each specific synthesis process. A two-step process involving an intermediate dehydration step has also been shown to be highly effective, achieving a 98.5% conversion in a continuous packed-bed reactor system. nih.gov

Enzymatic Synthesis Approaches: Advancements in Green Chemistry

The use of enzymes, particularly lipases, as biocatalysts for ester synthesis represents a significant advancement in green chemistry. ijsr.net This approach avoids the hazardous chemical catalysts and high temperatures associated with traditional methods, which can cause undesirable side reactions and increase energy consumption. rasayanjournal.co.inijsr.net Lipase-catalyzed reactions offer high specificity under mild conditions, leading to a purer product and a more environmentally friendly process. researchgate.netscispace.com

Lipase-Catalyzed Esterification for this compound Production

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly efficient in catalyzing esterification reactions in non-aqueous or low-water environments. researchgate.netrsc.org Their use in an immobilized form, where the enzyme is fixed onto a solid support, is particularly advantageous as it allows for easy separation from the product, catalyst reusability, and enhanced stability. mdpi.comnih.gov

Immobilized Lipase from Candida antarctica as a Biocatalyst

The lipase B from Candida antarctica (CALB), often used in its commercial immobilized form Novozym 435, is one of the most widely studied and effective biocatalysts for ester synthesis. researchgate.netmagritek.comnih.gov CALB is known for its high thermal stability and efficiency in catalyzing the esterification of myristic acid with alcohols. researchgate.net

Numerous studies have optimized the conditions for myristate ester synthesis using this enzyme. A key strategy involves using a high molar ratio of alcohol to myristic acid (e.g., 15:1), which allows the alcohol to also act as the solvent, creating a single-phase reaction medium that overcomes mass transfer limitations. nih.govnih.gov Research has demonstrated that high conversion yields can be achieved under optimized conditions in both batch and continuous reactor systems. magritek.commagritek.com For instance, a yield of 92.4% was achieved in a batch process, while a continuous fixed-bed reactor reached a 95% conversion rate. magritek.commagritek.com The process intensification in a continuous system, coupled with an intermediate water removal step, has yielded conversions as high as 98.5%. nih.gov

Table 1: Optimized Conditions for Isopropyl Myristate Synthesis using Immobilized Candida antarctica Lipase (Novozym 435)

| Parameter | Optimized Value | Conversion Yield | Reference |

| Molar Ratio (Alcohol:Acid) | 15:1 | 87.65% | nih.govcolab.ws |

| Temperature | 60 °C | 87.65% | nih.govcolab.ws |

| Catalyst Loading | 4% (w/w) | 87.65% | nih.govcolab.ws |

| Reaction Time (Batch) | 2.5 h | 92.4% | magritek.com |

| Flow Rate (Continuous) | 1.25 ml/min | 95% | magritek.com |

| Residence Time (Continuous with Dehydration) | 30 min | 98.5% | nih.gov |

Immobilized Lipase from Bacillus cereus in Esterification

While Candida antarctica lipase is prevalent, lipases from other microorganisms, such as Bacillus cereus, have also been successfully employed for myristate ester synthesis. akjournals.comcapes.gov.brnih.gov In one study, a thermo-tolerant lipase from Bacillus cereus MTCC 8372 was purified and immobilized on a poly-hydrogel support, which demonstrated a high binding capacity of approximately 94%. akjournals.comcapes.gov.brnih.gov

This immobilized biocatalyst was used to synthesize isopropyl myristate in an n-heptane solvent system. The research identified optimal conditions for the esterification reaction, achieving a significant product concentration after 15 hours. akjournals.comcapes.gov.brnih.gov The enzyme also showed potential for reuse, although with a decrease in productivity in subsequent cycles. akjournals.comnih.gov

Table 2: Research Findings for Isopropyl Myristate Synthesis using Immobilized Bacillus cereus Lipase

| Parameter | Condition / Result | Reference |

| Reactant Concentration | 100 mM Myristic Acid, 100 mM Isopropanol | akjournals.comcapes.gov.br |

| Solvent | n-heptane | akjournals.comcapes.gov.br |

| Temperature | 65 °C | akjournals.comcapes.gov.br |

| Reaction Time | 15 hours | akjournals.comcapes.gov.br |

| Product Concentration (1st Cycle) | 66.0 ± 0.3 mM | akjournals.comcapes.gov.br |

| Product Concentration (3rd Cycle) | 38.0 ± 0.2 mM | akjournals.comnih.gov |

Optimization of Enzymatic Reaction Conditions

To maximize the efficiency and economic viability of lipase-catalyzed synthesis of this compound, several reaction parameters must be systematically optimized. ijsr.net

Temperature: Reaction temperature is a crucial parameter, as it affects enzyme activity, substrate solubility, and reaction kinetics. nih.gov For Novozym 435, studies have shown that increasing the temperature from 30 °C to 60 °C enhances the rate of synthesis, with 60 °C often being the optimal temperature. nih.govnih.gov For the lipase from B. cereus, the optimal temperature was found to be higher at 65 °C. akjournals.comcapes.gov.br

Substrate Molar Ratio: The ratio of alcohol to myristic acid significantly influences the reaction rate and final yield. High molar ratios of alcohol (e.g., above 10:1) can serve a dual purpose as both reactant and solvent, creating a homogenous reaction phase that enhances interaction between the substrates and the enzyme, leading to higher conversions. nih.govnih.gov

Agitation Speed: In batch reactors, proper mixing is necessary to reduce mass transfer limitations. An agitation speed of 150 rpm was found to be optimal in one study to ensure adequate contact between the substrates and the immobilized enzyme. nih.gov

Reactor Configuration: The choice between a batch or continuous reactor system impacts productivity and scalability. Continuous processes in packed-bed reactors (PBRs) offer advantages for large-scale production, allowing for stable, long-term operation. ijoer.comnih.gov An immobilized lipase in a PBR was reported to be stable for over 50 days of continuous operation. nih.gov

Molar Ratio of Isobutyl Alcohol to Myristic Acid

The stoichiometry of the esterification reaction requires a 1:1 molar ratio of myristic acid to isobutyl alcohol. However, to shift the reaction equilibrium towards the formation of this compound, an excess of isobutyl alcohol is often employed. rasayanjournal.co.in Research has shown that varying the molar ratio can significantly impact the conversion rate. For instance, studies have explored ratios from 1:1 up to 15:1 (isobutyl alcohol to myristic acid). researchgate.netnih.gov In one study, a molar ratio of 15:1 was used in a batch optimization process. researchgate.netnih.gov Another investigation found that a molar ratio of 8:1 (isopropyl alcohol to myristic acid) was optimal, achieving a high conversion rate. researchgate.netmagritek.com The use of a high molar ratio of alcohol to acid can create a single-phase medium, which helps to overcome mass transfer limitations. researchgate.netnih.gov

Table 1: Effect of Molar Ratio on this compound Synthesis

| Molar Ratio (Isobutyl Alcohol:Myristic Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| 15:1 | Novozym 435 | 60 | 5 | 87.65 | researchgate.netnih.gov |

| 8:1 | Immobilized Candida Antarctica lipase | 60 | 2.5 | 92.4 | researchgate.netmagritek.com |

| 1:1 | Immobilized KDN lipase | 36.1 | 18 | 66.62 | mdpi.com |

| 1:3 (Myristic Acid:IPA) | Amberlyst-46 | Not Specified | 0.5 | 83.3 | rasayanjournal.co.in |

Biocatalyst Loading and Its Influence on Reaction Kinetics

The amount of biocatalyst, typically an immobilized lipase, plays a critical role in the reaction kinetics. The catalyst loading is directly correlated with the reaction time; however, high loadings can present operational and economic constraints. mdpi.com Studies have investigated various catalyst loadings, often expressed as a weight percentage of the reactants. For example, a 4% (w/w) loading of Novozym 435 has been used in batch optimization studies. researchgate.netnih.gov Another study determined that a 4% (w/w) catalyst load was optimal for achieving a high yield of isopropyl myristate. researchgate.netmagritek.com Increasing the catalyst loading generally increases the reaction rate up to a certain point, after which the effect may plateau. For instance, in one study, the conversion of isopropyl myristate (IPM) increased as the catalyst weight went from 6 wt.% to 15 wt.%, but then slightly decreased with further increases. rasayanjournal.co.in

Table 2: Influence of Biocatalyst Loading on this compound Synthesis

| Biocatalyst | Catalyst Loading (% w/w) | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Conversion (%) | Reference |

| Novozym 435 | 4 | 15:1 | 60 | 87.65 | researchgate.netnih.gov |

| Immobilized Candida Antarctica lipase | 4 | 8:1 | 60 | 92.4 | researchgate.netmagritek.com |

| Amberlyst-46 | 15 | 3:1 | Not Specified | 83.3 | rasayanjournal.co.in |

| Immobilized KDN lipase | 23.18 | 0.67:1 | 36.1 | 66.62 | mdpi.com |

Optimal Reaction Temperature and Time

Temperature is a critical parameter that influences both the reaction rate and the stability of the enzyme. Higher temperatures generally increase the reaction rate but can lead to enzyme denaturation if too high. akjournals.com The optimal temperature for the enzymatic synthesis of this compound is often found to be in the range of 30-70°C. nih.gov One study found that the optimal reaction temperature for the synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus was 65°C. akjournals.comnih.gov Another study identified 60°C as the optimal temperature for the synthesis using Novozym 435. researchgate.netnih.govnih.gov

Reaction time is also a key factor, with longer times generally leading to higher conversions until equilibrium is reached. Optimized reaction times can vary significantly depending on other reaction conditions. For example, a reaction time of 2.5 hours was found to be optimal under specific conditions of molar ratio, catalyst load, and temperature. researchgate.netmagritek.com In another case, a reaction time of 15 hours was reported to achieve a significant yield. akjournals.comnih.gov A longer reaction time of 18 hours was also reported as optimal in a different study. mdpi.com

Table 3: Optimal Temperature and Time for this compound Synthesis

| Biocatalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Alcohol:Acid) | Conversion (%) | Reference |

| Immobilized Candida antarctica lipase | 60 | 2.5 | 8:1 | 92.4 | researchgate.netmagritek.com |

| Novozym 435 | 60 | 4 | 15:1 | 87.65 | nih.gov |

| Immobilized Bacillus cereus lipase | 65 | 15 | 1:1 | 66.0 (mM) | akjournals.comnih.gov |

| Immobilized KDN lipase | 36.1 | 18 | 0.67:1 | 66.62 | mdpi.com |

Role of Molecular Sieves in Enhancing Conversion

The esterification reaction produces water as a byproduct. The presence of water can inhibit the reaction and shift the equilibrium back towards the reactants, thus reducing the final conversion. nih.gov To overcome this, molecular sieves are often added to the reaction mixture to selectively remove the water produced. nih.gov The use of molecular sieves has been shown to significantly enhance the conversion of myristic acid to this compound. researchgate.net For instance, the addition of 12.5% w/w of molecular sieves was part of the optimized conditions that led to a 92.4% conversion. researchgate.netmagritek.com However, in one study, the addition of a molecular sieve (3 Å x 1.5 mm) to the reaction mixture drastically reduced the ester formation, suggesting that the type and application of the molecular sieve must be carefully considered. akjournals.comnih.gov

Continuous Flow Reactor Systems for Enzymatic Synthesis

Continuous flow reactors, particularly packed-bed reactors, offer several advantages for large-scale production, including high yield, low cost, and ease of operation. nih.gov

Design and Performance of Packed-Bed Reactors

In a packed-bed reactor (PBR), the immobilized enzyme is packed into a column, and the substrate mixture is continuously passed through it. nih.gov This setup allows for efficient contact between the reactants and the catalyst. The design of the PBR system can significantly impact its performance. For instance, a system comprising a series of packed-bed reactors with an intermediate dehydration step using a column packed with molecular sieves has been shown to be highly effective. nih.govresearchgate.net This configuration allows for the continuous removal of water, driving the reaction towards near-complete conversion (98.5%). nih.gov The residence time of the reactants in the reactor is a key parameter to optimize for maximizing conversion. nih.gov Studies have shown that a residence time of 14 minutes can lead to a 98.5% conversion in a multi-column PBR system. nih.gov

Batch Operational Stability of Enzyme Systems

The stability of the immobilized enzyme over multiple reaction cycles is crucial for the economic viability of the process. Enzymes can be deactivated by various factors, including the reaction medium and temperature. Research has demonstrated that immobilized lipases, such as Novozym 435, can exhibit excellent operational stability in the synthesis of this compound. researchgate.netnih.gov In one study, the enzyme showed no significant loss of activity over several cycles in a batch operational stability test. nih.gov In a continuous packed-bed reactor system, the immobilized lipase was reported to be stable for more than 50 days of continuous operation, maintaining a high conversion rate. nih.gov This high stability is partly attributed to the use of a single-phase reaction system created by the excess alcohol, which enhances the enzyme's stability and activity. researchgate.netnih.gov

Holistic Techno-Economic and Environmental Assessment of Enzymatic Production

Net Present Value (NPV), Return on Investment (ROI), and Internal Rate of Return (IRR)

There is no specific data available for the Net Present Value (NPV), Return on Investment (ROI), and Internal Rate of Return (IRR) for the enzymatic production of this compound.

Environmental Impact Assessment (e.g., CO2 Emission Reduction)

Specific data on the reduction of CO2 emissions resulting from the enzymatic production of this compound is not available in the reviewed literature. While enzymatic processes are generally considered more environmentally friendly than traditional chemical synthesis routes, quantifiable data for this particular compound is not documented.

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in isobutyl myristate.

Fourier Transform Infrared (FTIR) Spectroscopy for Characterization and Adulterant Detection

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical tool for the characterization of this compound. rockymountainlabs.com This technique identifies the functional groups within the molecule by measuring the absorption of infrared radiation at different wavelengths. rockymountainlabs.com The resulting spectrum provides a unique molecular fingerprint.

For esters like this compound, characteristic absorption bands are observed. A strong, sharp peak typically appears in the region of 1750-1735 cm⁻¹ which is indicative of the carbonyl (C=O) stretching vibration. rockymountainlabs.com Additionally, C-O stretching vibrations are observed in the 1300-1000 cm⁻¹ range. rockymountainlabs.comspectroscopyonline.com Specifically, for isopropyl myristate, a related ester, bands at 1465 and 720 cm⁻¹ corresponding to the bending vibrations of CH₂ have been noted, along with an ester peak at 1250 cm⁻¹. semanticscholar.orgmdpi.com The region around 2900 cm⁻¹ reveals C-H stretching vibrations. mdpi.com

Table 1: Characteristic FTIR Spectral Data for this compound and Related Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Ester) | Stretching | 1750-1735 | rockymountainlabs.comspectroscopyonline.com |

| C-O (Ester) | Stretching | 1300-1000 | rockymountainlabs.comspectroscopyonline.com |

| CH₂ | Bending | 1465, 720 | semanticscholar.orgmdpi.com |

| C-H | Stretching | ~2900 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.govacs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons present. For instance, the protons of the two methyl groups of the isobutyl moiety would appear as a doublet, while the methine proton would be a multiplet. The long methylene (B1212753) chain of the myristate portion would show characteristic signals, and the protons on the carbon adjacent to the ester oxygen would be shifted downfield. For a similar compound, isopropyl myristate-d3, the ¹H NMR spectrum showed a doublet at 1.19 ppm for the six protons of the two methyl groups and a quartet at 4.98 ppm for the methine proton. ill.eu

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift in the downfield region. The carbons of the isobutyl group and the long alkyl chain of the myristate will also have distinct signals. chemicalbook.com The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure of this compound. magritek.comacs.org

Table 2: Representative NMR Spectral Data for this compound

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) | Reference |

| ¹H | -CH(CH₃)₂ | Multiplet | ill.eu |

| ¹H | -CH(CH ₃)₂ | Doublet | ill.eu |

| ¹H | -O-CH ₂- | Triplet | ill.eu |

| ¹³C | C=O | Downfield region | chemicalbook.com |

| ¹³C | Alkyl Chain Carbons | Upfield region | chemicalbook.com |

Raman Spectroscopy for Microscopic Structure Elucidation

Raman spectroscopy offers a complementary vibrational spectroscopic technique to FTIR for studying the molecular structure of this compound. stle.org It is particularly useful for examining the microscopic structure and conformation of molecules. stle.org Raman spectroscopy is non-destructive and can provide detailed information about the carbon backbone and functional groups. nih.gov

For esters, characteristic Raman bands can be observed. In a study on isopropyl myristate, Raman peaks were identified for the asymmetric stretch of CH₂ at 2,930 cm⁻¹, the symmetric stretch of CH₃ at 2,894 cm⁻¹, the symmetric stretch of CH₂ at 2,853 cm⁻¹, the stretching of the ester (C=O) at 1,734 cm⁻¹, and CH₂/CH₃ deformation and twisting modes at 1,448 cm⁻¹ and 1,299 cm⁻¹, respectively. semanticscholar.orgmdpi.com The C-C stretching region between 1000 and 1200 cm⁻¹ can be particularly informative for analyzing the chain length of the fatty acid component. researchgate.net Raman spectroscopy can also be employed to study the interactions of this compound within complex matrices, such as cosmetic formulations. scholarpublishing.orgresearchgate.net

Table 3: Key Raman Shifts for Isopropyl Myristate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2930 | Asymmetric stretch of CH₂ | semanticscholar.orgmdpi.com |

| 2894 | Symmetric stretch of CH₃ | semanticscholar.orgmdpi.com |

| 2853 | Symmetric stretch of CH₂ | semanticscholar.orgmdpi.com |

| 1734 | Stretching of ester (C=O) | semanticscholar.orgmdpi.com |

| 1448 | CH₂CH₃ deformation | semanticscholar.orgmdpi.com |

| 1299 | CH₂ deformation and CH₃ twisting | semanticscholar.orgmdpi.com |

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization and Adulterant Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds like this compound. mdpi.comnih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. nih.gov

GC-MS is a powerful tool for confirming the identity of this compound and for detecting and identifying adulterants in cosmetic and other products. researchgate.netmdpi.com The retention time from the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. researchgate.net GC-MS can detect even trace amounts of impurities or contaminants, making it invaluable for quality control. oatext.com

Gas Chromatography-Flame Ionization Detector (GC-FID) for Quantification of Impurities

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds, including the assessment of impurities in this compound. chromatographytoday.com The flame ionization detector is highly sensitive to hydrocarbons and produces a signal that is proportional to the mass of the analyte.

GC-FID is particularly useful for determining the purity of this compound by quantifying the presence of any residual starting materials, by-products, or other impurities. scielo.br By using appropriate calibration standards, the concentration of each impurity can be accurately determined. This method is crucial in ensuring that this compound meets the stringent purity requirements for its various applications, especially in the cosmetic and pharmaceutical industries. chromatographytoday.com

Chemometric Approaches in Analytical Research

Chemometrics, which utilizes multivariate statistics, is instrumental in extracting meaningful information from complex chemical data, such as spectra. Techniques like Fourier Transform Infrared (FTIR) spectroscopy are often paired with chemometric models to analyze substances like Isopropyl myristate, especially in contexts of adulteration detection. mdpi.comnih.gov

Hierarchical Cluster Analysis (HCA) is a powerful chemometric tool used for visualizing hidden relationships and differentiating between various samples based on their chemical profiles. mdpi.com In research concerning essential oil authenticity, HCA has been successfully applied to distinguish pure lemon essential oil from samples adulterated with Isopropyl myristate (IPM), among other substances. mdpi.comresearchgate.net

The method involves collecting FTIR spectra from all samples and then applying an algorithm, such as Ward's algorithm with Euclidean distance, to group them based on spectral similarities. mdpi.comresearchgate.net The results are typically displayed as a two-dimensional dendrogram, which clearly illustrates the clustering pattern. mdpi.comresearchgate.net In one study, authentic lemon essential oil samples formed a distinct cluster, well-separated from clusters of adulterants like IPM and the adulterated samples themselves. mdpi.comjst.go.jp The analysis demonstrated that samples with high concentrations of IPM (e.g., 40% and 50%) were classified closer to the pure IPM, confirming the method's ability to accurately differentiate samples based on their composition. mdpi.com

Table 1: Example of Sample Differentiation using HCA

| Cluster Group | Sample Type | Basis for Differentiation |

| 1 | Authentic Lemon Essential Oil | Unique FTIR spectral pattern |

| 2 | Adulterated Samples | Mixed spectral features |

| 3 | Pure Isopropyl Myristate (IPM) | Distinct spectral properties |

| 4 | Other Adulterants (e.g., Benzyl (B1604629) Alcohol) | Unique spectral properties |

This table is illustrative, based on findings where HCA effectively separated authentic samples from adulterated ones and pure adulterants. mdpi.comresearchgate.net

Principal Component Regression (PCR) is a multivariate calibration method that addresses issues of multicollinearity in data, which is common in spectroscopic analysis. nih.govkuleuven.be It works by transforming the predictor variables (e.g., spectral data) into a smaller set of uncorrelated variables known as principal components, which are then used in a regression model. kuleuven.benumberanalytics.comxlstat.com

PCR has been effectively used for the quantitative analysis of Isopropyl myristate in mixtures. nih.gov In studies aimed at detecting the adulteration of lemon essential oil, PCR models were developed based on FTIR spectra to predict the concentration of IPM. mdpi.comnih.gov These models demonstrated high accuracy, achieving high coefficient of determination (R²) values, indicating a strong correlation between the actual and predicted concentrations of the adulterant. mdpi.comresearchgate.net The performance of PCR is often compared with other methods like Partial Least Squares Regression to ensure the robustness of the quantitative results. mdpi.comnih.gov The technique provides a reliable and rapid approach for quantifying components in complex mixtures without extensive sample preparation. mdpi.comnih.gov

Table 2: Performance of PCR Model for Isopropyl Myristate Quantification

| Model Parameter | Description | Value |

| R² (Coefficient of Determination) | Measures how well the model predicts the outcome. | >0.99 mdpi.comresearchgate.net |

| SECV (Standard Error of Cross-Validation) | Indicates the prediction error of the model. | Low values indicate high accuracy. mdpi.comresearchgate.net |

| Latent Variables | Number of principal components used in the model. | 3 mdpi.com |

This table summarizes the typical high performance of PCR models in quantifying adulterants like IPM, based on reported research findings. mdpi.comresearchgate.net

Partial Least Squares Regression (PLSR) is another advanced statistical method used to model the relationship between two sets of data matrices, making it highly suitable for spectral analysis in chemistry. researchgate.netxlstat.com It is particularly effective for building predictive models when there are many, highly collinear predictor variables, as is the case with FTIR spectra. xlstat.comacs.org PLSR aims to find a linear regression model by projecting the predicted variables and the observable variables to a new space. researchgate.net

In the context of Isopropyl myristate analysis, PLSR has been used to develop robust models for its quantification in essential oils. mdpi.comnih.gov Research has shown that PLSR models can accurately determine the concentration of IPM, even at low levels. mdpi.com For instance, a PLSR model was able to quantify IPM concentrations from 1% to 50% in lemon essential oil with very high accuracy. mdpi.comresearchgate.net The models are typically validated using cross-validation techniques, and their performance is evaluated by parameters such as the coefficient of determination (R²) and the standard error of cross-validation (SECV). mdpi.com Results have demonstrated that FTIR spectroscopy combined with PLSR offers a powerful tool for the precise quantification of Isopropyl myristate in complex formulations. mdpi.comresearchgate.netnih.gov

Table 3: PLSR Model Validation for Isopropyl Myristate Quantification

| Adulteration Level (Actual) | Predicted Concentration (v/v) |

| 1.0% | 1.18% |

| 5.0% | 4.31% |

| 10.0% | 8.14% |

| 20.0% | 16.22% |

| 40.0% | 32.16% |

Data adapted from a study quantifying Isopropyl Myristate (IPM) in lemon essential oil using a PLSR model. mdpi.com

Advanced Imaging Techniques in Formulation Analysis

Vibrational spectroscopic imaging techniques are invaluable for the quality control and development of semi-solid formulations like creams, providing detailed insights into their microscopic structure and the spatial distribution of individual components. jst.go.jpnih.gov

Microscopic Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) imaging is a non-destructive technique that provides chemical information with high spatial resolution. nih.gov It is particularly useful for analyzing the surface and subsurface of samples. nih.gov This technique has been applied to study the microstructure of topical creams containing Isopropyl myristate. jst.go.jpnih.gov

In formulation analysis, ATR-IR imaging can visualize the distribution of different ingredients. For creams containing IPM, this technique has identified distinct domains of the oily internal phase. jst.go.jpnih.gov Isopropyl myristate, along with other oily components, shows a characteristic absorption band around 1732-1734 cm⁻¹, which allows for its specific mapping within the emulsion. jst.go.jpnih.gov These imaging results have helped confirm that such creams are of an oil-in-water type and have revealed how different oily solvents are distributed, reflecting their compatibility within the formulation. jst.go.jpnih.gov

Confocal Raman Microscopy is another powerful, non-invasive optical technique used for analyzing the chemical composition of materials at a microscopic level. mdpi.comconicet.gov.ar It offers the ability to perform depth profiling, allowing for three-dimensional visualization of component distribution within a sample. jst.go.jpnih.gov

In the analysis of topical creams, Confocal Raman Microscopy has been used to visualize the distribution of active pharmaceutical ingredients and excipients like Isopropyl myristate. jst.go.jpnih.govnih.gov For example, studies have demonstrated its capability to confirm the coexistence of an active ingredient and an oily solvent like benzyl alcohol within the oily phase of a cream. jst.go.jp The technique can distinguish between different components based on their unique Raman scattering peaks. jst.go.jp This is particularly useful for understanding the micro-environment of the drug within the vehicle and ensuring the integrity of the formulation structure, making it an essential tool in the development of semi-solid dosage forms. jst.go.jpnih.gov

Research on Adulterant Detection Methodologies

Quantification of this compound as an Adulterant in Essential Oils

The economic motivation to adulterate high-value essential oils has led to the illicit use of inexpensive synthetic diluents such as this compound and the closely related isopropyl myristate. nih.govmdpi.com These compounds can act as solvents for synthetic fragrances or simply as bulking agents, and their detection and quantification are critical for quality control. nutraingredients-usa.comnih.gov Researchers have employed various analytical methodologies to identify and measure the concentration of these specific adulterants in commercial essential oil products.

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective approach for identifying synthetic components not naturally present in essential oils. nih.govscience.gov In a comparative analysis of commercial sandalwood oils, one product sold as sandalwood oil was found to contain 2.0% isopropyl myristate. nih.govresearchgate.net This compound, along with others like benzyl benzoate (B1203000) (which constituted 74.6% of the sample), are synthetic compounds with scents that can mimic sandalwood, highlighting a clear case of adulteration. nih.gov The use of GC-MS allows for the separation and identification of individual volatile and semi-volatile compounds, making it possible to detect substances like isopropyl myristate that are inconsistent with the profile of authentic essential oil. nih.govhaloaaina.com

Another powerful technique for detecting and quantifying such adulterants is Fourier Transform Infrared (FTIR) spectroscopy combined with chemometric analysis. nih.govresearchgate.net This method offers a rapid, cost-effective, and environmentally friendly alternative for routine quality control. nih.gov One study focused on developing and validating a method for quantifying isopropyl myristate, benzyl alcohol, and orange essential oil as adulterants in cold-pressed lemon essential oil. nih.govnih.gov By applying chemometric models such as Partial Least Squares Regression (PLSR) and Principal Component Regression (PCR) to the FTIR spectra, researchers were able to successfully quantify isopropyl myristate in prepared adulterated samples. nih.govmdpi.com The models demonstrated high accuracy for quantifying the adulterant across a concentration range of 0% to 50% (v/v), achieving high coefficients of determination (R²) between 0.99 and 1. nih.govmdpi.comresearchgate.net The specific spectral range of 1716–1755 cm⁻¹ was identified as being key for the quantification of isopropyl myristate in lemon oil. nih.gov These findings underscore the capability of FTIR spectroscopy coupled with multivariate analysis to reliably detect and measure the levels of specific ester adulterants. nih.govmdpi.com

The adulteration of lavender oil with isopropyl myristate, often in combination with synthetic fragrances, has also been noted as a significant issue. nutraingredients-usa.com Testing of commercially available lavender oils has revealed that dilution with fixed oils or synthetic esters like isopropyl myristate is a common fraudulent practice. nutraingredients-usa.com

The following table summarizes key research findings on the quantification of myristate esters as adulterants in essential oils.

Interactive Data Table: Quantification of Myristate Esters in Essential Oils

| Essential Oil Studied | Adulterant Detected | Analytical Methodology | Key Findings | Reference(s) |

|---|---|---|---|---|

| Lemon Oil (cold-pressed) | Isopropyl Myristate | FTIR Spectroscopy with PLSR and PCR | Successfully quantified in the concentration range of 0-50% (v/v). The model showed high accuracy with R² values of 0.99-1. | nih.gov, researchgate.net, mdpi.com |

| "Sandalwood" Oil | Isopropyl Myristate | Gas Chromatography-Mass Spectrometry (GC-MS) | Detected at a concentration of 2.0% in a commercial sample. | nih.gov, researchgate.net |

Role in Drug Delivery Systems and Pharmaceutical Formulations

General Mechanisms of Skin Penetration Enhancement by Fatty Acid Esters

Fatty acid esters, such as myristates, are widely utilized in topical and transdermal formulations to facilitate the delivery of active pharmaceutical ingredients through the skin's primary barrier, the stratum corneum. researchgate.net Their effectiveness is generally attributed to their ability to reversibly reduce the barrier function of this layer. nih.govthaiscience.info The primary mechanisms are believed to involve interactions with the skin's lipid components. americanpharmaceuticalreview.com

Fatty acid esters are lipophilic molecules that can integrate into the highly ordered intercellular lipid matrix of the stratum corneum. rjpdft.comekb.eg This integration is thought to disrupt the tight packing of the lipid bilayers. This disruption can lead to an increase in the fluidity of the lipid matrix, making it more permeable and reducing the diffusional resistance for drugs attempting to cross the skin barrier. americanpharmaceuticalreview.comnih.gov

Furthermore, by altering the lipid environment of the stratum corneum, these enhancers can improve the solubility and partitioning of a drug within the skin layers. researchgate.netnih.gov An enhancer can modify the thermodynamic activity of a drug, which may favor its movement from the vehicle into the skin. nih.gov The general consensus is that these enhancers fluidize the lipid structure, thereby increasing the diffusion coefficient of the permeating drug. ekb.eg While specific studies on the swelling dynamics induced by Isobutyl Myristate are not available, penetration enhancers can alter the hydration state of the stratum corneum, which also influences its permeability. americanpharmaceuticalreview.comnih.gov

Disclaimer: Due to the limited availability of specific research data for this compound, this article provides a generalized overview based on the known mechanisms of its chemical class (fatty acid esters) and its close isomer, Isopropyl Myristate. Data tables and detailed findings specific to this compound for each outlined subsection could not be provided.

Transdermal Drug Delivery Systems (TDDS) Research

Transdermal Patch Formulations

Transdermal patches are a prominent form of TDDS, offering controlled release of medication over an extended period. This compound is frequently incorporated into the adhesive matrix of these patches to enhance drug permeation and modulate the physical properties of the adhesive.

The inclusion of this compound in transdermal patch formulations has been shown to influence their physical characteristics and drug diffusion profiles. In studies involving meloxicam (B1676189) patches, the addition of this compound as a penetration enhancer resulted in patches with acceptable physical properties, including weight, thickness, and pH compatible with the skin. ekb.egekb.eg In vitro diffusion studies using Franz diffusion cells have demonstrated that this compound can significantly increase the permeation of drugs through the skin. ekb.egpermegear.com For instance, patches containing this compound showed enhanced flux and cumulative drug permeation compared to formulations without the enhancer. ekb.egekb.eg

Research on patches containing anti-asthmatic drugs also revealed that the presence of this compound as a permeation enhancer led to a significant increase in the amount of drug permeated through rabbit skin. permegear.com Similarly, studies with daphnetin (B354214) in an this compound vehicle showed its potential in transdermal delivery. tandfonline.com The enhancing effect of this compound is often attributed to its ability to disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, thereby reducing its barrier function. sigmaaldrich.com

Table 1: Effect of this compound on Transdermal Patch Characteristics and Drug Permeation

| Formulation Parameter | Observation | Source(s) |

|---|---|---|

| Physical Characteristics | Patches with this compound exhibit suitable weight, thickness, and pH for topical application. | ekb.egekb.eg |

| In Vitro Drug Diffusion | Increased flux and cumulative permeation of drugs like meloxicam and anti-asthmatics. | ekb.egpermegear.com |

| Enhancement Mechanism | Acts as a penetration enhancer by interacting with skin components to increase drug flux. | ekb.egsigmaaldrich.com |

This compound also functions as a plasticizer in drug-in-adhesive transdermal patches, which can alter the adhesive properties and viscoelasticity of the pressure-sensitive adhesive (PSA). researchgate.netnih.gov The addition of this compound to a PSA matrix containing blonanserin (B195606) led to a decrease in the glass transition temperature and elastic modulus of the adhesive. researchgate.net This plasticizing effect resulted in an increased release rate of the drug. researchgate.netnih.gov

However, the changes in viscoelastic properties also affect the adhesive performance of the patch. Studies have shown that increasing concentrations of this compound can lead to a decrease in shear-adhesion while increasing the tack of the adhesive. researchgate.netnih.gov This highlights a trade-off between enhancing drug release and maintaining the desired adhesive properties. researchgate.net Research on soft adhesives demonstrated that incorporating this compound as a softener did not significantly alter the peeling force from human skin but did reduce the amount of stripped corneocytes and associated pain upon removal. nih.govresearchgate.net This suggests that the adhesive penetrates the skin furrows, acting as anchors. rug.nl

Table 2: Influence of this compound on PSA Properties

| Property | Effect of Increasing this compound Concentration | Source(s) |

|---|---|---|

| Glass Transition Temperature (Tg) | Decrease | researchgate.netscribd.com |

| Elastic Modulus | Decrease | researchgate.netscribd.com |

| Drug Release Rate | Increase | researchgate.netnih.gov |

| Tack | Increase | nih.gov |

| Shear-Adhesion | Decrease | researchgate.netnih.gov |

| Peeling Force from Skin | No significant change | nih.govresearchgate.net |

| Stripped Corneocytes upon Removal | Decrease | nih.govresearchgate.net |

Microemulsion and Nanoemulsion Systems for Drug Delivery

Microemulsions and nanoemulsions are advanced drug delivery systems that can enhance the solubility and bioavailability of poorly soluble drugs. This compound is a commonly used oil phase in these formulations due to its excellent solubilizing capacity. globalsciencebooks.info

This compound is frequently selected as the oil phase in the development of oil-in-water (o/w) microemulsions and nanoemulsions for the delivery of hydrophobic drugs. globalsciencebooks.inforesearchgate.netresearchgate.net Its ability to dissolve a wide range of lipophilic compounds makes it a suitable vehicle for drugs that are otherwise difficult to formulate. globalsciencebooks.inforesearchgate.net For example, microemulsion systems based on this compound have been shown to significantly increase the solubility of progesterone (B1679170) and indomethacin. researchgate.net

Nanoemulsions containing this compound as the oil phase have been developed for various applications, including the topical delivery of COX-2 inhibitors and the oral delivery of protein drugs like bovine serum albumin. researchgate.netnih.gov These formulations typically consist of the oil phase, a surfactant, a cosurfactant, and an aqueous phase, and are designed to have small droplet sizes, which contributes to their stability and enhances drug permeation. nih.govmdpi.commdpi.com Studies have shown that nanoemulsions can be formulated to have high drug-loading capacity and encapsulation efficiency. nih.gov

The stability and properties of a microemulsion are heavily dependent on the composition of the interface between the oil and water phases, which is stabilized by a combination of a surfactant and a cosurfactant. acs.org Research has focused on understanding the interfacial composition and thermodynamic properties of water-in-oil (w/o) microemulsions where this compound is the oil phase. acs.orgresearchgate.net

By studying the distribution of the cosurfactant between the interface and the bulk oil phase, researchers can evaluate the thermodynamics of the transfer process. acs.org These studies help in understanding the stability of the microemulsion and the interactions between its components. acs.orgacs.org The construction of pseudo-ternary phase diagrams is a common method used to identify the stable microemulsion region for a given system of oil, surfactant, cosurfactant, and water. nih.govjrespharm.comnih.gov These diagrams are crucial for optimizing the formulation to achieve desired characteristics such as high permeation flux. globalsciencebooks.infonih.gov

Topical Cream and Ointment Formulations

Isobutyl and isopropyl myristate are widely used in topical dermatological products, including creams and ointments, due to their favorable properties. atamanchemicals.commistralni.co.uk

In complex emulsion systems like creams, IPM functions as a co-solvent and emollient. mistralni.co.ukatamanchemicals.com Its ability to dissolve active pharmaceutical ingredients and other excipients is crucial for the homogeneity and stability of the final product. mistralni.co.uk IPM is used as a substitute for natural oils and as a co-solvent to enhance the skin penetration of active ingredients in many topical preparations. atamanchemicals.com It is frequently incorporated as the oil phase component in the formulation of these systems. atamanchemicals.com

Thanks to its low viscosity and high spreadability, IPM improves the sensory characteristics of creams and lotions, providing a non-greasy feel upon application. alfa-chemistry.comsilverfernchemical.com It is compatible with most surfactants and remains stable over a wide pH range. alfa-chemistry.com This versatility allows it to be used in various topical medicines, where it helps to create a smooth, easily applicable product while ensuring the active ingredient is properly dispersed. atamanchemicals.comsilverfernchemical.com

A key function of IPM in topical formulations is its role as a penetration enhancer. atamanchemicals.comsilverfernchemical.com It facilitates the transport of active ingredients across the stratum corneum, the outermost layer of the skin that acts as the primary barrier. alfa-chemistry.comkarger.com The lipophilic nature of IPM allows it to integrate into the lipid-rich structure of the stratum corneum. karger.com

Research using techniques like differential scanning calorimetry and X-ray diffraction has shown that IPM disrupts the highly ordered lipid structure of the stratum corneum. nih.gov Specifically, the incorporation of IPM into the stratum corneum leads to a disordering of the corneocyte-bonded lipids. nih.govresearchgate.net This disruption increases the fluidity of the lipid bilayers, which in turn enhances the diffusion of drug molecules through the skin. alfa-chemistry.comkarger.com

Studies on hydrocortisone (B1673445) permeation revealed that while IPM alone could lead to a denser packing of some bilayer lipids, its combination with isopropyl alcohol (IPA) acted synergistically to fluidize and disrupt the intercellular lipids more effectively than IPA alone. nih.govresearchgate.net This synergistic action resulted in a significantly higher permeation rate for the drug. nih.govresearchgate.net In testosterone (B1683101) gels, increasing the concentration of IPM up to 2% resulted in an 11-fold increase in drug flux through human cadaver skin under occlusive conditions. nih.gov

Research on Enhanced Delivery of Specific Pharmaceutical Agents

The delivery of non-steroidal anti-inflammatory drugs (NSAIDs) through the skin is a strategy to reduce systemic side effects, such as gastrointestinal issues, associated with oral administration. tandfonline.comekb.eg Isobutyl and isopropyl myristate have been integral to the development of topical formulations for NSAIDs like meloxicam and flurbiprofen (B1673479).

For meloxicam, IPM has been used as the oil phase in microemulsions and as a permeation enhancer in transdermal patches. tandfonline.comresearchgate.net One study identified an optimal microemulsion formulation for meloxicam containing 5% IPM, which achieved a high drug flux of 5.40 μg/cm²/h. tandfonline.comtandfonline.com In another study, IPM was used as a penetration enhancer in meloxicam transdermal patches, which were found to be transparent, smooth, and flexible. researchgate.net A study comparing IPM and oleic acid as enhancers in meloxicam patches found that both significantly increased drug permeation, with the highest flux for the IPM-containing patch reaching 83.789 μg/cm²h. ekb.eg

Similarly, IPM has been a key component in formulations for flurbiprofen. It has been used as the oil phase in lipid nano/submicron emulsions designed for topical flurbiprofen delivery. tandfonline.comnih.gov These emulsions can enhance skin absorption and provide more controlled topical delivery. tandfonline.com Research into microemulsions for transdermal flurbiprofen delivery has also been conducted to enhance its permeation through the skin and provide sustained release. permegear.com

Table 2: Isobutyl/Isopropyl Myristate in NSAID Formulations

| NSAID | Formulation Type | Role of Myristate Ester | Key Finding |

| Meloxicam | Microemulsion | Oil Phase (5% IPM) | Achieved a high drug flux of 5.40 μg/cm²/h. tandfonline.comtandfonline.com |

| Meloxicam | Transdermal Patch | Penetration Enhancer | Resulted in a drug flux of 83.789 μg/cm²h. ekb.eg |

| Flurbiprofen | Lipid Emulsion | Oil Phase (IPM) | Feasible for enhancing topical delivery and reducing intersubject variability. tandfonline.comnih.gov |

| Flurbiprofen | Microemulsion | Oil Phase | Investigated to enhance transdermal permeation and provide sustained delivery. permegear.com |

Hormones (e.g., Estradiol (B170435), Testosterone)

This compound is a key component in the transdermal delivery of hormones such as estradiol and testosterone, offering an alternative to oral administration which can be associated with first-pass metabolism. nih.gov Its incorporation into topical formulations like microemulsions, gels, and sprays enhances the permeation of these lipophilic hormones through the skin. mdpi.comscirp.orgrjptonline.org

In a study evaluating transdermal vehicles for hormone replacement therapy, a formulation containing isopropyl myristate and lecithin (B1663433) was one of the penetration enhancer mixtures tested for the delivery of estradiol, estriol, and testosterone. mdpi.com The results indicated that the choice of penetration enhancer significantly affects drug delivery. mdpi.com For testosterone delivery, isopropyl myristate (IPM) has been identified as a highly efficient excipient in spray formulations, increasing its transport by more than five-fold. rjptonline.org This enhancing effect was also observed when testosterone was formulated in a vehicle of ethanol (B145695) and propylene (B89431) glycol, which is more suitable for spray applications. rjptonline.org

Similarly, microemulsions have been developed for the transdermal delivery of estradiol, utilizing isopropyl myristate as a component. nih.gov In the development of an estradiol transdermal film-forming spray, while azone was found to increase the transdermal flux, isopropyl myristate, along with oleic acid and menthol, showed an opposite effect in that specific formulation. ajptr.comrjptonline.org This highlights the complexity of formulation science, where the effect of an excipient can be highly dependent on the other components of the delivery system.

Antifungal Agents (e.g., Clotrimazole, Fluconazole)

The topical delivery of antifungal agents is crucial for treating superficial fungal infections. This compound has been investigated as a component in various formulations to enhance the skin penetration of these drugs.

For clotrimazole, microemulsion and microemulsion gel formulations incorporating isopropyl myristate have been evaluated to improve dermal delivery. researchgate.net These formulations aim to enhance the solubility and skin absorption rates of clotrimazole. researchgate.net

In the case of fluconazole (B54011), several studies have explored the use of isopropyl myristate in topical formulations. Microemulsions have been developed using isopropyl myristate as the oil phase to enhance the percutaneous delivery of fluconazole. nih.govresearchgate.net The selection of isopropyl myristate was based on its good solubilizing capacity for the drug. researchgate.net In one study, an o/w microemulsion with isopropyl myristate was developed, and its in-vitro permeability was assessed. nih.gov Another investigation focused on the efficiency of isopropyl myristate-based oil-in-water microemulsions for the topical delivery of fluconazole. taylorandfrancis.com Furthermore, the in-vitro skin penetration and permeation of fluconazole from emulsions containing propylene glycol and isopropyl myristate as penetration enhancers have been studied. nih.gov

Antihyperglycemic Agents (e.g., Glimepiride (B1671586), Insulin)

Transdermal delivery presents a promising, non-invasive alternative for the administration of antihyperglycemic agents, potentially improving patient compliance. This compound has been explored as a penetration enhancer in formulations for both glimepiride and insulin (B600854).

In the development of a matrix diffusion-controlled transdermal drug delivery system for glimepiride, isopropyl myristate was one of the penetration enhancers evaluated. researchgate.netresearchgate.net The study aimed to design a system for sustained transdermal delivery. ucl.ac.ukjrespharm.com Among the five enhancers tested, isopropyl myristate (IPM) was found to be the most effective, exhibiting the highest permeation flux of 51.763 μg/cm²/hr through rabbit skin. ucl.ac.ukjrespharm.com The enhancement effect of the different enhancers followed the order: IPM > eucalyptus oil > Span® 80 > Tween® 20 > limonene. ucl.ac.ukjrespharm.com

For insulin, a large biopharmaceutical molecule, transdermal delivery is particularly challenging. This compound has been utilized in several novel delivery systems to overcome the skin barrier. In one approach, insulin was dispersed in isopropyl myristate, a known skin penetration enhancer, using a Solid-in-Oil (S/O) nanodispersion technique, which drastically enhanced its skin permeability. mdpi.comjrespharm.com Microemulsions for transdermal insulin delivery have also been developed using isopropyl myristate or oleic acid as the oil phase. tandfonline.comjst.go.jpgoogle.com While microemulsions with oleic acid showed a greater permeation flux, the formulation with isopropyl myristate still demonstrated potential for transdermal insulin delivery. tandfonline.comgoogle.com

Corticosteroids (e.g., Hydrocortisone, Clobetasol (B30939) Propionate (B1217596), Halobetasol (B1672918) Propionate)

This compound is a common excipient in topical corticosteroid formulations, where it functions as a solvent and penetration enhancer, aiding in the delivery of these anti-inflammatory agents to the skin.

Hydrocortisone creams often include isopropyl myristate in their base. jddtonline.info For instance, a 2.5% hydrocortisone cream formulation contains isopropyl myristate along with other ingredients to form the cream base. jddtonline.info Similarly, a combination cream of hydrocortisone acetate (B1210297) and pramoxine (B177174) HCl lists isopropyl myristate as a component of its hydrophilic cream base.

In formulations of the potent corticosteroid clobetasol propionate, isopropyl myristate has been used as a vehicle component. However, one study noted that the use of dibutyl adipate (B1204190) in a cream and ointment formulation of clobetasol propionate was intended to reduce percutaneous absorption by partitioning the steroid into the oily phase, in contrast to isopropyl myristate, which is known as a penetration enhancer. nih.gov

For halobetasol propionate, another high-potency topical corticosteroid, isopropyl myristate is mentioned in the context of its solubility, being slightly soluble in long-chain monoesters like isopropyl myristate. The commercial cream formulation of halobetasol propionate, ULTRAVATE®, contains isopropyl palmitate and isopropyl isostearate, which have similar penetration enhancement properties to isopropyl myristate. nih.gov Experimental formulations have shown that a combination of dibutyl adipate and isopropyl myristate can lead to a significant increase in skin penetration compared to the commercial cream. nih.gov

Antiviral Agents (e.g., Acyclovir)

Topical formulations of antiviral agents are essential for treating localized viral infections of the skin. This compound has been incorporated into such formulations to improve drug delivery. A phase-stable topical pharmaceutical composition containing the antiviral acyclovir (B1169) and the anti-inflammatory hydrocortisone has been developed. This composition includes 7.5-12.5% (w/w) of an isopropyl alkanoic acid ester, with isopropyl myristate being a preferred example, to overcome the barrier properties of the skin. Isopropyl myristate is recognized in this context as a non-toxic and non-irritant penetration enhancer.

Other Therapeutic Agents (e.g., Blonanserin, Tacrolimus, 5-Fluorouracil, Propranolol (B1214883) Hydrochloride, Azasetron)

This compound's utility extends to a variety of other therapeutic agents, enhancing their transdermal and topical delivery.

For the antipsychotic drug blonanserin , a drug-in-adhesive transdermal patch was developed where isopropyl myristate acted as a penetration enhancer. researchgate.net Studies showed that increasing the concentration of IPM increased the release rate of blonanserin. researchgate.net Rheological analysis revealed that IPM also acted as a plasticizer for the pressure-sensitive adhesive, which in turn affected the patch's adhesive properties.

In the case of the immunosuppressant tacrolimus , isopropyl myristate has been used in topical microemulsion and cream formulations for conditions like plaque-type psoriasis and atopic dermatitis. It serves as an emollient, solvent, and skin penetrant. In one study developing an oil/water-type cream, isopropyl myristate was identified as an adequate solvent for tacrolimus, and emulsions containing IPM showed significantly increased transdermal absorption.

For the anticancer agent 5-fluorouracil (5-FU) , novel topical formulations have been developed to optimize its delivery to the skin while minimizing systemic absorption. In these formulations, isopropyl myristate was used to enhance skin retention of 5-FU. Microemulsions for topical delivery of 5-FU have also been prepared, with isopropyl myristate being one of the oils in which the solubility of 5-FU was investigated. mdpi.comresearchgate.netmdpi.com An aqueous solution containing 5% (w/v) isopropyl myristate was shown to improve 5-FU permeation through excised human stratum corneum by up to 3-fold. scirp.org

The transdermal delivery of propranolol hydrochloride , a beta-blocker, has been studied to overcome its extensive first-pass metabolism. The effect of various permeation enhancers, including isopropyl myristate, on the skin permeability of propranolol has been analyzed. While other enhancers showed a more significant effect on flux and permeability, isopropyl myristate was still found to improve the drug's permeability through rat skin, albeit to a lesser extent in that particular study.

For the antiemetic azasetron , a drug-in-adhesive transdermal patch has been developed. taylorandfrancis.com The optimal formulation contained 5% isopropyl myristate as a penetration enhancer, which contributed to a sustained release profile.

Synergistic Effects with Other Chemical Penetration Enhancers

The efficacy of this compound as a penetration enhancer can be further amplified when used in combination with other enhancers, a phenomenon known as synergism.

A notable example is the combination of dibutyl adipate (DBA) and isopropyl myristate (IPM) . nih.gov While both are used in topical formulations, a synergistic effect on skin penetration enhancement has been reported for this combination. nih.gov An experimental cream containing 2 wt% DBA and 6 wt% IPM showed a five-fold increase in skin penetration of halobetasol propionate compared to a commercial cream containing other fatty acid esters. nih.gov

In another study, a binary mixture of diethylene glycol monoethyl ether and isopropyl myristate (40:60) resulted in an 80-fold higher skin permeability of clebopride (B1669163) compared to isopropyl myristate alone.

The combination of isopropyl myristate and glyceryl monocaprylate (GEFA-C8) was investigated for enhancing the permeation of pentazocine. The synergistic effect was attributed to the disruption of the stratum corneum lipid bilayers.

For the delivery of vitamin C, a combination of isopropyl myristate, sorbitan (B8754009) monolaurate, and polyoxyethylene 80 as chemical penetration enhancers resulted in the highest permeation enhancement ratio among the combinations studied.

A study on a bisoprolol (B1195378) sustained-release patch utilized isopropyl myristate (IPM) as a preferred enhancer. jst.go.jp The addition of IPM as a chemical permeation enhancer increased the patch utilization rate from 39.8 ± 4.31% to 79.8 ± 7.27%. jst.go.jp

These findings underscore the potential of formulating drug delivery systems with synergistic combinations of penetration enhancers to achieve optimal therapeutic outcomes.

Interactive Data Table: Research Findings on this compound in Drug Formulations

| Therapeutic Agent | Drug Class | Formulation Type | Key Finding |

| Estradiol, Testosterone | Hormones | Transdermal Vehicle, Spray | IPM is an efficient excipient, significantly increasing hormone transport through the skin. mdpi.comrjptonline.org |

| Clotrimazole | Antifungal | Microemulsion, Gel | IPM is used to enhance dermal delivery by improving solubility and skin absorption. researchgate.net |

| Fluconazole | Antifungal | Microemulsion | IPM serves as the oil phase, enhancing percutaneous delivery. nih.govresearchgate.net |

| Glimepiride | Antihyperglycemic | Transdermal Patch | IPM was the most effective penetration enhancer, showing the highest permeation flux. ucl.ac.ukjrespharm.com |

| Insulin | Antihyperglycemic | Nanodispersion, Microemulsion | IPM is used as the oil phase in novel delivery systems to enhance the permeation of this large molecule. mdpi.comtandfonline.comgoogle.com |

| Hydrocortisone | Corticosteroid | Cream | IPM is a common component of the cream base, acting as a solvent and emollient. jddtonline.info |

| Clobetasol Propionate | Corticosteroid | Cream | IPM is known as a penetration enhancer for this potent steroid. nih.gov |

| Halobetasol Propionate | Corticosteroid | Cream, Ointment | Formulations with IPM and DBA showed significantly increased skin penetration. nih.gov |

| Acyclovir | Antiviral | Topical Cream | IPM is included as a penetration enhancer in a combination cream with hydrocortisone. |

| Blonanserin | Antipsychotic | Transdermal Patch | IPM increases the drug release rate and acts as a plasticizer for the adhesive. researchgate.net |

| Tacrolimus | Immunosuppressant | Microemulsion, Cream | IPM enhances transdermal absorption in formulations for psoriasis and atopic dermatitis. |

| 5-Fluorouracil | Anticancer | Topical Gel, Microemulsion | IPM is used to improve skin retention and permeation of the drug. scirp.orgresearchgate.net |

| Propranolol HCl | Beta-blocker | Transdermal Formulation | IPM improves the skin permeability of the drug, though other enhancers were more potent in one study. |

| Azasetron | Antiemetic | Transdermal Patch | A formulation with 5% IPM as a penetration enhancer showed a sustained release profile. |

Based on the conducted research, there is a significant lack of specific scientific literature and data focusing on This compound within the explicitly requested contexts of binary enhancer systems and comparative analysis on skin microstructure. The vast majority of available research centers on the closely related compound, isopropyl myristate (IPM) .

The search for information on this compound's role in binary enhancer systems with isopropanol (B130326), oleic acid, or terpenes, and its comparative effects on skin structure and drug transport did not yield specific studies or data tables. While the general class of fatty acid esters is acknowledged for its penetration-enhancing properties, the scientific and commercial focus is overwhelmingly on isopropyl myristate.